Aminocyclopyrachlor-methyl

Description

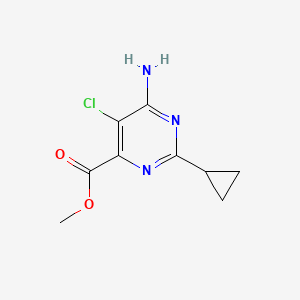

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRNPOBHVLALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)C2CC2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074743 | |

| Record name | Aminocyclopyrachlor methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858954-83-3 | |

| Record name | Aminocyclopyrachlor methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858954-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocyclopyrachlor-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858954833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocyclopyrachlor methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCYCLOPYRACHLOR-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I1T96362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Biological Mechanisms of Action

Ester Hydrolysis Dynamics of Aminocyclopyrachlor-methyl

Aminocyclopyrachlor (B166884) is frequently formulated as a methyl ester, this compound. This ester form is a precursor that is converted into the biologically active aminocyclopyrachlor acid to exert its herbicidal effects. mountainscholar.orgwho.int The hydrolysis of the methyl ester group is a critical activation step that occurs through different mechanisms in plants and the abiotic environment. mountainscholar.orgregulations.gov

Within plant tissues, this compound is rapidly converted to its active acid form. mountainscholar.orgfao.orgbioone.org This bioactivation is primarily facilitated by carboxylesterase enzymes present in plant cells. mountainscholar.org Research demonstrates that this conversion is swift; for instance, in Canada thistle, the half-life of the methyl-ester form was only 3.5 hours and occurred exclusively in the treated leaves. mountainscholar.org Once hydrolyzed to the acid form, aminocyclopyrachlor becomes mobile within the plant and is translocated to meristematic regions. mountainscholar.orgregulations.gov Studies on various plant species, including grasses, have shown that aminocyclopyrachlor is the major residue component following the application of the methyl ester, confirming the rapid and extensive nature of this enzymatic conversion. mountainscholar.orgfao.orgapvma.gov.au The efficiency of this hydrolysis indicates that the methyl ester group may primarily serve to facilitate absorption into the plant. mountainscholar.org

In non-biological settings such as soil and water, this compound also hydrolyzes to aminocyclopyrachlor acid, though the pathways and rates differ from those in plants. bioone.orgregulations.gov In soil, the process is influenced by both microbial activity and chemical hydrolysis. regulations.govregulations.gov Field studies have shown that the methyl ester is rapidly hydrolyzed to the acid form in moist soils, with the ester being detectable only at very high application rates shortly after application. bioone.orgregulations.gov

The rate of chemical hydrolysis is significantly dependent on pH. While stable in acidic to neutral aqueous solutions (pH 4–9), the hydrolysis of this compound is accelerated in alkaline conditions. regulations.gov Temperature also affects the rate, with higher temperatures generally increasing the speed of hydrolysis. regulations.gov

Table 1: Factors Influencing Abiotic Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Details |

|---|---|---|

| pH | Hydrolysis is faster under alkaline conditions. regulations.gov | The compound is stable to hydrolysis at pH levels of 4, 7, and 9. fao.orgnih.gov |

| Temperature | Increased temperature accelerates hydrolysis. regulations.gov | Follows general principles of chemical kinetics. |

| Microbial Action | Contributes to degradation in soil environments. regulations.govregulations.gov | The activity of soil microbes can influence the persistence of the ester form. regulations.gov |

Auxin Mimicry and Plant Physiological Disruption

The herbicidal activity of aminocyclopyrachlor stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). nih.govchemicalwarehouse.comwikipedia.org This action disrupts the normal hormonal balance in susceptible plants, leading to uncontrolled growth and eventual death. chemicalwarehouse.com

Aminocyclopyrachlor acid, the active molecule, binds to auxin receptor sites, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. nih.govscielo.br These proteins are components of an E3 ubiquitin ligase complex. The binding of a synthetic auxin like aminocyclopyrachlor to these receptors initiates a cascade of events that leads to the degradation of transcriptional repressor proteins (Aux/IAAs), ultimately altering gene expression. regulations.govnih.gov

Binding studies have shown that different auxin herbicides exhibit varied affinities for different receptor proteins. nih.gov Aminocyclopyrachlor, similar to other picolinate (B1231196) and pyrimidine-carboxylate herbicides, demonstrates significantly higher binding to the AtAFB5 receptor compared to AtTIR1. nih.gov This differential binding affinity among various auxin herbicides and receptor types may account for differences in weed control spectrums. nih.govawsjournal.org

By binding to auxin receptors, aminocyclopyrachlor creates a state of auxin overload, disrupting the plant's carefully regulated hormonal equilibrium. nih.govnih.govfrontiersin.org This sustained, unregulated stimulation of auxin pathways affects the homeostasis of other critical phytohormones, notably ethylene (B1197577) and abscisic acid (ABA). researchgate.netresearchgate.net The overproduction of ethylene is a well-documented secondary effect of auxin herbicide action and is a significant contributor to the resulting physiological damage. researchgate.netresearchgate.net Similarly, the disruption can lead to an increase in ABA levels, which is involved in stress responses and senescence. researchgate.net This hormonal cascade is a key part of the herbicidal mechanism, moving the plant from a state of abnormal growth to senescence and tissue decay. researchgate.netresearchgate.net

The auxin overload triggered by aminocyclopyrachlor leads to a range of damaging cellular and subcellular responses in susceptible plants. wikipedia.org The persistent activation of auxin-responsive genes results in uncontrolled and disorganized cell division and elongation. regulations.gov This abnormal growth manifests as visible symptoms such as epinasty (twisting and curling of stems and petioles), leaf cupping, and stem thickening. regulations.govwikipedia.org

The disruption extends to the plant's vascular system, where the development and function of xylem and phloem tissues are impaired, hindering the transport of water and nutrients. Ultimately, the profound physiological stress and hormonal imbalance trigger senescence and programmed cell death, leading to widespread tissue necrosis and the death of the plant. regulations.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Abscisic acid |

| Aminocyclopyrachlor |

| This compound |

| Ethylene |

Metabolic Pathways and Metabolite Profiling in Plants

The metabolic fate of aminocyclopyrachlor and its methyl ester in plants involves a series of chemical transformations that influence its herbicidal activity and persistence. These processes include primary metabolic transformations, the formation of key metabolites, and their subsequent conjugation and sequestration within plant tissues.

Primary Metabolic Transformations of Aminocyclopyrachlor and its Methyl Ester

Upon application, particularly of the methyl ester form (this compound), the initial and most significant metabolic step in plants is the rapid de-esterification to its corresponding carboxylic acid, aminocyclopyrachlor. nih.govapvma.gov.auregulations.gov This conversion is a critical activation step, as the free acid is the primary herbicidally active form of the molecule. mountainscholar.org Studies on various plant species, including grasses and susceptible broadleaf weeds, have consistently shown that this compound is quickly metabolized to aminocyclopyrachlor, which then becomes the major component of the residue found in plant tissues. apvma.gov.auregulations.gov

Following the formation of aminocyclopyrachlor, several other metabolic transformations can occur, although they are generally considered minor pathways. One such pathway is the decarboxylation of aminocyclopyrachlor to form the metabolite IN-LXT69. regulations.govfao.org

Another minor metabolic route involves photo-induced reactions. This can lead to the simultaneous elimination of a hydrogen chloride molecule and a contraction of the pyrimidine (B1678525) ring, resulting in the formation of imidazole-nitrile metabolites. regulations.govfao.org Specifically, this compound can be transformed into IN-QGC48, which can then be demethylated to IN-QFH57. regulations.gov IN-QFH57 can also be formed directly from the photolysis of aminocyclopyrachlor. regulations.gov

Furthermore, a pyrimidine ring-opening pathway has been identified. This process is thought to proceed through a postulated intermediate, IN-YY905, which then undergoes subsequent oxidations to form an amide (IN-Q3007) and a carboxylic acid (IN-V0977). regulations.gov It has been suggested that the formation of IN-V0977, a cyclopropane (B1198618) carboxylic acid, might also be an artifact of the extraction process under certain conditions. fao.orgwho.int

It is important to note that the extent of metabolism can vary between plant species. For instance, in tolerant grass species, aminocyclopyrachlor is the predominant residue, with its metabolites being present in much smaller quantities. apvma.gov.aucambridge.org In some susceptible weed species, the de-esterification of this compound to aminocyclopyrachlor appears to be a key step influencing its translocation and efficacy. nih.gov

Identification and Characterization of Key Plant Metabolites

Research has identified several key metabolites of aminocyclopyrachlor in plants, resulting from the metabolic transformations described previously. The primary and most abundant compound found in plants following the application of the methyl ester is the active acid form, aminocyclopyrachlor. apvma.gov.auregulations.gov

Beyond the parent acid, a number of other metabolites have been characterized, though they typically represent a minor fraction of the total residue. These include:

IN-LXT69: Formed through the decarboxylation of aminocyclopyrachlor. regulations.gov

IN-QGC48: An imidazole-nitrile metabolite resulting from a photo-induced ring contraction of this compound. regulations.gov

IN-QFH57: A demethylated imidazole-nitrile that can be formed from IN-QGC48 or directly from the photolysis of aminocyclopyrachlor. regulations.gov

IN-Q3007: An amide formed through the opening of the pyrimidine ring. regulations.govfao.org

IN-V0977 (Cyclopropane carboxylic acid - CPCA): A carboxylic acid also formed via the ring-opening pathway. regulations.govwho.int

The identification of these metabolites has been accomplished through various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography with mass spectrometry (LC-MS), following the application of radiolabeled aminocyclopyrachlor or its methyl ester to plants. who.int

Table 1: Key Metabolites of Aminocyclopyrachlor in Plants

| Metabolite Name | Parent Compound(s) | Formation Pathway |

|---|---|---|

| Aminocyclopyrachlor | This compound | De-esterification nih.govapvma.gov.auregulations.gov |

| IN-LXT69 | Aminocyclopyrachlor | Decarboxylation regulations.govfao.org |

| IN-QGC48 | This compound | Photo-induced ring contraction regulations.gov |

| IN-QFH57 | IN-QGC48, Aminocyclopyrachlor | Demethylation, Photolysis regulations.gov |

| IN-Q3007 | Aminocyclopyrachlor | Pyrimidine ring opening and oxidation regulations.govfao.org |

| IN-V0977 (CPCA) | Aminocyclopyrachlor | Pyrimidine ring opening and oxidation regulations.govwho.int |

Conjugation Reactions and Sequestration Mechanisms in Plant Tissues

Once the primary metabolic transformations have occurred, the resulting metabolites, as well as the parent aminocyclopyrachlor, can undergo further reactions known as conjugation. This is a common detoxification mechanism in plants where xenobiotics (foreign chemicals) are coupled with endogenous molecules like sugars, amino acids, or glutathione (B108866). ucanr.edu These conjugation reactions generally render the herbicide and its metabolites less phytotoxic and less mobile within the plant. ucanr.edu

One potential conjugation pathway for aminocyclopyrachlor involves the formation of a glucose ester at the carboxylic acid side-chain, a reaction catalyzed by O- or N-glucosyltransferases using UDP-glucose as the sugar donor. mountainscholar.org While glucosylated compounds are often sequestered in the cell vacuole, which would limit their biological activity, the absence of observed soluble metabolites in some studies suggests this may not be the primary mechanism for aminocyclopyrachlor. mountainscholar.org

Another possibility is the conjugation with glutathione, a reaction catalyzed by glutathione-S-transferases (GSTs). mountainscholar.org The chlorine atom on the aminocyclopyrachlor molecule could serve as a leaving group for a nucleophilic displacement reaction with glutathione. mountainscholar.org Similar to glucose conjugates, glutathione conjugates are also typically transported and sequestered in the vacuole. mountainscholar.org

The final phase of herbicide metabolism in plants, often termed Phase III, involves the incorporation of these conjugates into insoluble residues within the plant's structural components, such as lignin. ucanr.edu This sequestration effectively removes the herbicide from biological activity and translocation pathways. While the specific conjugation and sequestration mechanisms for aminocyclopyrachlor are not fully elucidated, the formation of bound residues in plant tissues has been observed, suggesting that these processes do occur. mountainscholar.org In some studies, a portion of the applied herbicide becomes incorporated into the plant material in a form that cannot be easily extracted, indicating sequestration. mountainscholar.org

Environmental Behavior and Fate Studies

Soil Fate and Persistence Dynamics

The environmental fate of aminocyclopyrachlor-methyl in soil is a complex process influenced by the interplay of various physical, chemical, and biological factors. The persistence and behavior of this herbicide are critical in understanding its potential long-term effects on the environment.

The adsorption and desorption characteristics of aminocyclopyrachlor (B166884), the active form of this compound, are key determinants of its mobility and bioavailability in the soil environment. Studies have shown that the sorption of aminocyclopyrachlor is influenced by soil properties such as organic matter and clay content. researchgate.netresearchgate.net The organic carbon-normalized sorption coefficient (Koc) for aminocyclopyrachlor has been reported to be 28, indicating a higher binding potential compared to some other herbicides. bioone.org

Research on various soil types has demonstrated that sorption is generally low. For instance, in a study with Brazilian soils, the Freundlich sorption coefficients (Kf) were found to be relatively low, ranging from 1.07 to 1.45 µmol (1-1/n) L 1/n •kg-1. researchgate.net Another study reported Kd values between 0.17 and 0.41 L/kg, with significantly higher sorption in soil without the addition of organic materials. researcher.life This suggests that while organic matter contributes to sorption, other factors like competition for sorption sites can also play a role. researcher.life

The addition of certain organic amendments, such as biochar, can significantly impact adsorption. Biochars with high surface areas and low dissolved organic carbon (DOC) content have been shown to increase the sorption of aminocyclopyrachlor. a-z.lu However, biochars with high DOC can lead to lower sorption due to competition between the DOC and the herbicide for binding sites on the soil. a-z.lu Desorption studies often indicate hysteresis, meaning that the herbicide does not desorb as readily as it adsorbs. bioone.orga-z.lu

Table 1: Adsorption Coefficients of Aminocyclopyrachlor in Various Soils

| Soil Type/Amendment | Sorption Coefficient (Kd or Kf) | Koc (mL/g) | Reference |

| General | - | 28 | bioone.org |

| Brazilian Soils | Kf: 1.07 - 1.45 µmol (1-1/n) L 1/n •kg-1 | - | researchgate.net |

| Clayey Soil | Kd: 0.17 - 0.41 L/kg | - | researcher.life |

| Silt Loam with Wood Pellet Biochar | High sorption | - | a-z.lu |

| Silt Loam with Macadamia Nut Shell Biochar | Lower sorption than unamended soil | - | a-z.lu |

Microbial degradation is a primary pathway for the dissipation of aminocyclopyrachlor in soil. bioone.org However, the rate of this degradation can be slow, leading to the potential for long persistence. dntb.gov.uasemanticscholar.org In laboratory studies, the degradation of aminocyclopyrachlor often follows first-order kinetics. scialert.net

The half-life (DT50) of aminocyclopyrachlor due to microbial degradation can vary significantly. Aerobic soil metabolism studies have reported half-lives ranging from 114 to 433 days in different soils. nih.gov In tropical soils, mineralization half-life times (MT50) were found to be very high, ranging from 877 to 1376 days, with total mineralization being less than 10%. dntb.gov.uasemanticscholar.org This slow mineralization suggests a high potential for persistence in such environments. dntb.gov.uasemanticscholar.org

The presence of the methyl ester, this compound, is transient in soil. It rapidly hydrolyzes to the acid form, aminocyclopyrachlor. bioone.org In soil incubation studies, this compound degraded to aminocyclopyrachlor with a DT50 of just 0.1 days. fao.org Subsequently, the degradation of aminocyclopyrachlor itself was much slower, with a reported DT50 of 275 days. fao.org

The persistence of aminocyclopyrachlor, as indicated by its soil half-life (DT50), is significantly affected by edaphic factors, including soil moisture, temperature, and organic matter content. researchgate.netbioone.org

Temperature: Higher temperatures generally lead to faster degradation of aminocyclopyrachlor. bioone.org For example, in one study, the DT50 in certain soils at 8°C was over 80 days, but this decreased to 13 days when the temperature was increased to 24°C. bioone.org This is consistent with the general principle that microbial activity, a key driver of degradation, increases with temperature within an optimal range. scialert.net

Moisture: Increased soil moisture content also tends to enhance the dissipation of aminocyclopyrachlor. bioone.org However, the impact of moisture can be less pronounced in sandy soils. bioone.org In some cases, at low soil moisture, an increase in available adsorptive sites can reduce the amount of herbicide in the soil solution, potentially slowing down degradation. bioone.org

Organic Matter and Soil Type: The dissipation of aminocyclopyrachlor is generally more rapid in soils with higher clay and organic matter content. researchgate.netbioone.org This may be due to increased microbial activity in these soils. bioone.org However, the presence of certain organic materials can paradoxically increase the persistence of the herbicide. researchgate.net For example, one study reported a DT50 of 187 days in unamended soil, which increased to over 240 days in soils amended with organic materials. researchgate.net The time required for 90% degradation (DT90) in these amended soils was between 622 and 921 days. researchgate.net

Field studies have shown a wide range of half-lives, from 22 to 126 days in the United States and Canada. nih.gov In turf studies, the half-life ranged from 37 to 103 days, while in bare soil, it was longer, from 80 to 164 days. bioone.org

Table 2: Reported Soil Half-Life (DT50) of Aminocyclopyrachlor under Various Conditions

| Condition | DT50 (days) | Reference |

| Aerobic Soil Metabolism | 114 - 433 | nih.gov |

| Terrestrial Field Dissipation (US & Canada) | 22 - 126 | nih.gov |

| Turf Studies | 37 - 103 | bioone.org |

| Bare Soil | 80 - 164 | bioone.org |

| Tropical Soils (Mineralization Half-Life) | 877 - 1376 | dntb.gov.uasemanticscholar.org |

| Unamended Soil | 187 | researchgate.net |

| Soil with Organic Amendments | > 240 | researchgate.net |

| Lamoure and Svea-Barnes soil at 8°C | > 80 and > 88 | bioone.org |

| Lamoure and Svea-Barnes soil at 24°C | 13 | bioone.org |

As aminocyclopyrachlor degrades in the soil, a portion of the residues can become tightly bound to soil components, forming what are known as bound residues. These residues are not easily extractable by conventional methods and are considered to be less bioavailable. dntb.gov.uasemanticscholar.org

The formation of bound residues increases over time as the amount of extractable residues decreases. dntb.gov.uasemanticscholar.org In a study of three tropical soils, the amount of extractable residues decreased by approximately 31% to 50% after 126 days of incubation. dntb.gov.uasemanticscholar.org This corresponded to a 5.0- to 7.5-fold increase in the formation of bound residues compared to the amount present shortly after application. dntb.gov.uasemanticscholar.org

The extent of bound residue formation is influenced by soil properties, particularly organic matter and clay content. dntb.gov.uasemanticscholar.org In one study, after 126 days, a clay soil had the highest level of bound residues (41.4%), compared to a loamy sand (32.4%) and a sandy clay soil (22.5%). semanticscholar.org This indicates that soils with higher organic matter and clay content have a greater capacity to bind aminocyclopyrachlor residues. dntb.gov.uasemanticscholar.org The formation of these bound residues is an important factor in the long-term fate of the herbicide in the soil environment. dntb.gov.ua

Aquatic and Atmospheric Environmental Dissipation

The behavior of this compound extends beyond the soil to aquatic and atmospheric environments, where it undergoes different degradation processes.

In aquatic environments, the primary route of degradation for aminocyclopyrachlor is aqueous photolysis. regulations.gov This process is relatively rapid, with a reported half-life of 1.2 days in clear, shallow, well-lit natural water at pH 6.2. nih.gov In a pH 4 buffer solution, the photolysis half-life was slightly longer at 7.8 days. nih.gov The degradation products of aqueous photolysis include 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine, 4-cyano-2-cyclopropyl-1H-imidazole-5-carboxylic acid, and cyclopropanecarboxylic acid. nih.gov

Mobility and Leaching Potential in Hydrological Systems

The mobility and leaching potential of aminocyclopyrachlor and its methyl ester are critical factors in determining their environmental behavior in hydrological systems. Research indicates that aminocyclopyrachlor exhibits properties that classify it as a mobile compound with a high potential for leaching into groundwater.

A study conducted on three prevalent soils from the island of Oahu, Hawaii, evaluated the sorption coefficients and leaching potential of several weak acid herbicides, including aminocyclopyrachlor. usda.gov The study determined that aminocyclopyrachlor was a relatively low-sorbing herbicide, with organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 3 to 53 mL/g. usda.gov Based on these Koc values, the Groundwater Ubiquity Score (GUS) was calculated to predict its behavior. Aminocyclopyrachlor was categorized as a "likely leacher" in all three Hawaiian soils, indicating a high risk of groundwater contamination. usda.govacs.org The GUS index classifies herbicides with values greater than 2.8 as "leachers." acs.org The study also found that amendments with four different types of biochar did not significantly change the soil's sorption capacity for aminocyclopyrachlor. usda.gov

The persistence of aminocyclopyrachlor in soil, measured by its 50% dissipation time (DT50), has been found to range from 3 to over 112 days. researchgate.net This dissipation rate is influenced by soil type, moisture, and temperature. researchgate.net Generally, dissipation increases with higher soil moisture and temperature. researchgate.net Sorption of the herbicide tends to increase with higher organic matter and clay content in the soil. researchgate.net Furthermore, aminocyclopyrachlor is stable to hydrolysis under typical environmental conditions and demonstrates long half-lives in both aerobic (over 100 days) and anaerobic (over 120 days) aquatic metabolism tests. nih.gov

Table 1: Leaching Potential of Aminocyclopyrachlor in Hawaiian Soils

| Parameter | Value | Soil Type(s) | Indication | Source(s) |

|---|---|---|---|---|

| Sorption Coefficient (Koc) | 3–53 mL/g | Three prevalent Hawaiian soils | Low sorption | usda.gov |

| Groundwater Ubiquity Score (GUS) | > 2.8 (classified as "likely leacher") | Three prevalent Hawaiian soils | High leaching potential | usda.govacs.org |

| 50% Dissipation Time (DT50) | 3 to > 112 days | Four soils from Northern Great Plains | Potential for long persistence | researchgate.net |

Volatilization Studies and Atmospheric Transport Modeling

Studies on the volatilization and atmospheric transport of aminocyclopyrachlor and its methyl ester reveal significant differences between the two forms. Volatility is a key property that influences the potential for off-target movement of a herbicide through the atmosphere.

Laboratory and enclosed chamber experiments have shown that aminocyclopyrachlor itself has very low volatility. researchgate.net In contrast, this compound ester can readily volatilize, particularly from nonporous surfaces like glass and plastic. researchgate.net Under laboratory conditions, volatility losses for the methyl ester were significant, at 50% or higher, even when certain surfactants were used to try and reduce it. researchgate.net Comparative studies have noted that the biological activity resulting from the vapor of this compound ester is similar to that of dicamba (B1670444), a well-known volatile herbicide. researchgate.net Conversely, the parent aminocyclopyrachlor's low volatility is comparable to that of aminopyralid. researchgate.net

Atmospheric fate modeling provides further insight into the behavior of the parent compound. According to models based on its vapor pressure of 3.7 x 10⁻⁸ mm Hg at 25°C, aminocyclopyrachlor is expected to exist in the ambient atmosphere in both the vapor and particulate phases. nih.gov The half-life of vapor-phase aminocyclopyrachlor, as it is degraded by photochemically-produced hydroxyl radicals, is estimated to be approximately 5 days. nih.gov Particulate-phase aminocyclopyrachlor may be removed from the atmosphere through wet or dry deposition. nih.gov

Table 2: Comparative Volatility of Aminocyclopyrachlor and Related Herbicides

| Compound | Vapor Pressure (mm Hg at 25°C) | Volatility Characteristic | Source(s) |

|---|---|---|---|

| Aminocyclopyrachlor | 3.7 x 10⁻⁸ | Very Low | nih.govresearchgate.net |

| This compound | Not specified | Can be high, similar to Dicamba | researchgate.net |

| Dicamba | Higher than aminocyclopyrachlor | High | researchgate.net |

| Aminopyralid | Lower than aminocyclopyrachlor | Low | researchgate.net |

Advanced Analytical Methodologies for Aminocyclopyrachlor Methyl Research

Development of High-Resolution Chromatographic Techniques

High-resolution chromatography is the cornerstone of modern analytical methods for aminocyclopyrachlor-methyl. It allows for the separation of the target analyte from complex sample matrices, a necessary prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the definitive analytical technique for the determination of this compound and its acid form. researchgate.netacs.orgnih.gov This method offers high sensitivity and selectivity, enabling the detection of trace levels of the compounds in diverse samples such as soil, water, and vegetation. researchgate.netacs.orgnih.gov

The principle of the method involves injecting a purified sample extract into the HPLC system, where the compounds are separated on a chromatographic column. The separated analytes then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) allows for the monitoring of specific precursor-to-product ion transitions, which significantly enhances the selectivity and reduces matrix interference. acs.org For this compound, common ion transitions monitored include m/z 228.0→68.0 and m/z 228.0→168.0 for quantification and confirmation, respectively. epa.gov For its primary metabolite, aminocyclopyrachlor (B166884), the transitions m/z 214.2→68.0 and m/z 214.2→101.0 are often used. epa.govepa.gov

The selection of appropriate mobile phases, such as acetonitrile (B52724) and water with formic acid, is critical for achieving optimal separation and ionization efficiency. epa.gov The method's robustness and reproducibility have been validated in multiple laboratories, confirming its suitability for regulatory and research purposes. acs.org

A study detailed a method using HPLC-MS/MS for the analysis of aminocyclopyrachlor and its methyl ester in soil and water, achieving a limit of quantitation (LOQ) of 1.0 ng/g in soil and 0.10 ng/mL in water for both compounds. acs.org Another method for vegetation analysis reported an LOQ of 0.01 mg/kg. nih.gov

Interactive Data Table: HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Instrument | Agilent 1100 Series HPLC with Applied Biosystems API-5000 MS/MS | epa.gov |

| Ionization Mode | Electrospray Ionization (ESI) | acs.orgnih.gov |

| Mobile Phase A | 0.1% Formic acid in water | epa.gov |

| Mobile Phase B | Methanol (B129727) | epa.gov |

| Column | Not specified in all sources, but reverse-phase columns are typical. | |

| Quantitation Ion (this compound) | m/z 228.0→68.0 | epa.gov |

| Confirmation Ion (this compound) | m/z 228.0→168.0 | epa.gov |

| Quantitation Ion (Aminocyclopyrachlor) | m/z 214.2→68.0 | epa.govepa.gov |

| Confirmation Ion (Aminocyclopyrachlor) | m/z 214.2→101.0 | epa.govepa.gov |

Gas Chromatography (GC) Applications in Volatility Studies

While HPLC-MS/MS is the primary tool for residue analysis, gas chromatography (GC) has found application in specific research areas, such as volatility studies. The volatility of a pesticide is a critical factor as it can lead to off-target movement and potential damage to non-target plants.

Research has shown that aminocyclopyrachlor itself is non-volatile. usda.gov However, its methyl ester, this compound, exhibits some volatility. usda.govresearchgate.netbioone.org Laboratory and enclosed chamber studies have compared the volatility of this compound to other herbicides like dicamba (B1670444). usda.govbioone.org In these controlled environments, the vapor activity of this compound was found to be similar to that of dicamba. usda.govbioone.org However, in open-air field conditions, the vapor movement of this compound was less than that of dicamba. usda.govcambridge.org

These studies often employ bioassays with sensitive plants like soybean or kidney bean to detect vapor movement, rather than direct GC measurement of the compound in the air. usda.govbioone.orgcambridge.org While direct GC analysis of this compound is less common for routine residue monitoring due to its properties, it can be a valuable tool in controlled laboratory settings to understand its physicochemical behavior.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in the analytical workflow, as it is necessary to isolate the target analytes from the complex sample matrix and concentrate them to levels suitable for detection.

Solid Phase Extraction (SPE) Techniques for Environmental Samples

Solid Phase Extraction (SPE) is a widely used cleanup technique for purifying sample extracts, particularly for environmental samples like water and soil. acs.orgnih.gov For this compound and its acid metabolite, mixed-mode SPE cartridges, which combine cation exchange and reverse-phase retention mechanisms, have proven to be highly effective. acs.orgnih.gov

A typical SPE procedure for water samples involves acidifying the sample with formic acid and loading it onto a preconditioned mixed-mode cation exchange (MCX) SPE cartridge. epa.govepa.gov The cartridge is then washed with a solvent like methanol to remove interferences, and the analytes are subsequently eluted with a basic methanolic solution, such as ammonium (B1175870) hydroxide (B78521) in methanol. epa.govepa.gov This process effectively isolates the target compounds from the aqueous matrix.

For soil samples, a similar SPE cleanup follows an initial extraction step. epa.govbioone.org The ability of SPE to handle a variety of environmental matrices makes it an indispensable tool for the analysis of this compound.

Matrix-Specific Extraction for Plant and Soil Analyses

The extraction of this compound and its metabolites from complex matrices like plant tissues and soil requires specific protocols to ensure high recovery rates.

For soil, a common extraction procedure involves shaking the soil sample with a mixture of acetonitrile and an aqueous solution, such as ammonium acetate (B1210297) or formic acid. epa.govbioone.org Multiple extraction steps are often employed to maximize the recovery of the analytes. epa.govbioone.org Following extraction, the extract is typically concentrated and subjected to SPE cleanup as described above. epa.govbioone.org

In the case of plant tissues, such as grass, hay, or tree foliage, the extraction process also utilizes acetonitrile-based solutions. nih.govregulations.gov After extraction, the resulting solution is filtered and purified using SPE, often with strong anion exchange cartridges, before being analyzed by HPLC-MS/MS. nih.gov It is important to note that multiresidue methods like QuEChERS have been found to be unsuitable for the analysis of aminocyclopyrachlor. nih.govfao.org

Quantification and Detection Limit Optimization

A key goal in the development of analytical methods is to achieve the lowest possible limits of detection (LOD) and quantitation (LOQ) to ensure that even trace amounts of the compound can be reliably measured.

For this compound and aminocyclopyrachlor, HPLC-MS/MS methods have achieved very low detection limits. In water, the LOQ has been reported as 0.10 ng/mL, with an LOD for this compound as low as 1 ng/L (ppt). acs.org In soil, the LOQ is typically around 1.0 ng/g, with an LOD for the methyl ester at 10 ng/kg. acs.org In vegetation, an LOQ of 0.01 mg/kg and an LOD of 0.003 mg/kg have been established. nih.gov

Optimization of detection limits is achieved through a combination of factors, including efficient extraction and cleanup procedures, the high sensitivity of the mass spectrometer, and careful method development to minimize matrix effects and background noise. For instance, a modification in the final volume after SPE was shown to lower the LOQ for soil analysis from 1.0 ppb to 0.3 ppb. bioone.org The use of external standards, and in some cases matrix-matched standards, is essential for accurate quantification and to compensate for any signal suppression or enhancement caused by the sample matrix. acs.orgnih.gov

Interactive Data Table: Reported Limits of Detection (LOD) and Quantitation (LOQ) for this compound and Aminocyclopyrachlor

| Matrix | Analyte | LOD | LOQ | Source |

| Water | This compound | 1 ng/L | 0.10 ng/mL | acs.org |

| Water | Aminocyclopyrachlor | 20 ng/L | 0.10 ng/mL | acs.org |

| Soil | This compound | 10 ng/kg | 1.0 ng/g | acs.org |

| Soil | Aminocyclopyrachlor | 100 ng/kg | 1.0 ng/g | acs.org |

| Soil (Modified Method) | Aminocyclopyrachlor | 0.1 ppb | 0.3 ppb | bioone.org |

| Vegetation | Aminocyclopyrachlor | 0.003 mg/kg | 0.01 mg/kg | nih.gov |

| Animal Tissues | Aminocyclopyrachlor & Metabolites | - | 0.01 mg/kg | regulations.govfao.org |

Method Validation and Inter-Laboratory Reproducibility

The development of robust and reliable analytical methods is fundamental for the accurate quantification of this compound and its primary metabolite, aminocyclopyrachlor acid, in various environmental and biological matrices. Validation of these methods ensures that they meet stringent criteria for performance, including accuracy, precision, sensitivity, and specificity. Subsequent inter-laboratory studies are crucial for demonstrating the method's ruggedness and reproducibility when performed by different analysts in different locations. researchgate.netacs.orgnih.gov

Analytical procedures have been developed and validated for detecting and quantifying this compound and its acid analogue in samples such as soil and water. researchgate.netacs.orgnih.gov These methods typically involve sample extraction, purification via solid-phase extraction (SPE), and subsequent analysis by high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). researchgate.netacs.orgnih.gov For instance, a method utilizing a mixed-mode cation exchange/reverse phase retention for SPE purification demonstrated acceptable accuracy and no significant matrix effects when using external standards for quantitation. researchgate.netacs.org A statistical analysis of data from two laboratories with multiple chemists confirmed the ruggedness and reproducibility of this procedure for soil and water samples. acs.org

For vegetation analysis, a specific method was developed after determining that common multi-residue methods like QuEChERS were unsuitable for aminocyclopyrachlor. nih.gov This method involves extraction and purification using strong anion exchange SPE cartridges, followed by LC/MS/MS analysis. nih.gov To confirm its reliability, the method was validated at five separate laboratories across the United States, demonstrating its reproducibility and ruggedness for matrices including grass forage, grass hay, white pine, and Norway spruce. nih.gov

The U.S. Environmental Protection Agency (EPA) has reviewed these analytical methods and the corresponding independent laboratory validation (ILV) data. epa.govepa.gov These reviews confirm that the methods are satisfactory in terms of repeatability, accuracy, precision, linearity, and specificity for this compound and its degradates in water and soil matrices. epa.govepa.gov Mean recoveries and relative standard deviations (RSDs) were generally within the acceptable guidelines of 70-120% and ≤20%, respectively. epa.govepa.gov The established Limits of Quantitation (LOQ) are sensitive enough for residue monitoring purposes in various sample types. nih.govnih.govepa.govepa.gov

The table below summarizes the performance characteristics of validated analytical methods for this compound and its acid metabolite from various studies.

Table 1: Summary of Method Validation and Inter-Laboratory Study Parameters for this compound and its Metabolite

| Matrix | Analytical Technique | Method Validation Parameter | Value | Source |

|---|---|---|---|---|

| Water | LC/MS/MS | Limit of Quantitation (LOQ) | 0.10 ng/mL | acs.orgnih.gov |

| Water | LC/MS/MS | Limit of Detection (LOD) | 1 ng/L | acs.orgnih.gov |

| Water | LC/MS/MS | Mean Recovery (at LOQ & 10xLOQ) | 70-120% | epa.gov |

| Water | LC/MS/MS | Precision (RSD) | ≤20% | epa.gov |

| Soil | LC/MS/MS | Limit of Quantitation (LOQ) | 1.0 ng/g | acs.orgnih.gov |

| Soil | LC/MS/MS | Limit of Detection (LOD) | 10 ng/kg | acs.orgnih.gov |

| Soil | LC/MS/MS | Mean Recovery (at LOQ & 10xLOQ) | 70-120% | epa.gov |

| Soil | LC/MS/MS | Precision (RSD) | ≤20% | epa.gov |

| Vegetation (Grass, Pine, Spruce) | LC/MS/MS | Limit of Quantitation (LOQ) | 0.01 mg/kg | nih.gov |

| Vegetation (Grass, Pine, Spruce) | LC/MS/MS | Limit of Detection (LOD) | 0.003 mg/kg | nih.gov |

Isotopic Labeling Approaches (e.g., 14C-labeled compounds) for Biokinetic and Environmental Studies

Isotopic labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique for tracing the fate of this compound in biological systems and the environment. cambridge.orgfao.orgfao.org By incorporating ¹⁴C into the molecular structure of this compound, researchers can accurately quantify its absorption, distribution, translocation, metabolism, and excretion (biokinetics) in target and non-target organisms, as well as its movement and degradation in soil and water. cambridge.orgfao.orgtennessee.edu

Biokinetic studies in plants using ¹⁴C-Aminocyclopyrachlor-methyl ester have provided critical insights into its mode of action. cambridge.orgtennessee.edu Research on species like black nightshade, large crabgrass, and Canada thistle demonstrated that the methyl ester form is rapidly absorbed by the foliage. cambridge.orgbioone.org Following absorption, it undergoes rapid metabolism into its herbicidally active form, the free acid (aminocyclopyrachlor). cambridge.orgtennessee.edubioone.org For example, in black nightshade and large crabgrass, 60% to 78% of the extracted radioactivity was identified as the free acid metabolite just 8 hours after treatment. cambridge.org Similarly, in Canada thistle, 82% of the methyl ester was converted to the free acid by 6 hours after treatment. bioone.org Studies comparing the methyl ester and the free acid formulations in Canada thistle showed that this compound ester had significantly greater foliar absorption and translocation from the treated leaf. bioone.org

In animal studies, ¹⁴C-Aminocyclopyrachlor-methyl was used to investigate its biokinetics in rats. fao.org These studies revealed that the methyl ester was more rapidly and extensively absorbed from the gastrointestinal tract compared to the parent acid, with an estimated absorption of 87%. fao.org The plasma half-life was also longer for the methyl ester. fao.org Despite higher absorption, the majority of the radioactivity was quickly excreted, primarily in the urine within 24 hours, with no evidence of tissue accumulation. fao.org

Environmental fate studies have also employed ¹⁴C-labeled aminocyclopyrachlor to understand its behavior in soil and water, examining processes like aerobic soil metabolism and photolysis. fao.org Such studies are essential for assessing the persistence and mobility of the herbicide in the environment.

The table below presents key findings from various biokinetic and environmental studies that utilized ¹⁴C-labeled this compound or its parent acid.

Table 2: Research Findings from Isotopic Labeling Studies with ¹⁴C-Aminocyclopyrachlor-methyl

| Organism/Matrix | Study Type | Key Finding | Source |

|---|---|---|---|

| Black Nightshade & Large Crabgrass | Plant Biokinetics | Rapid metabolism of ¹⁴C-AMCP-methyl ester; 60-78% converted to the free acid metabolite within 8 hours. | cambridge.org |

| Canada Thistle | Plant Biokinetics | ¹⁴C-Aminocyclopyrachlor-methyl ester showed greater foliar absorption and translocation than the free acid form. | bioone.org |

| Canada Thistle | Plant Metabolism | 82% of the ¹⁴C-methyl ester was metabolized to the free acid within 6 hours after treatment. | bioone.org |

| Rats | Animal Biokinetics | ¹⁴C-Aminocyclopyrachlor-methyl was rapidly absorbed (est. 87%) and excreted, mainly in urine within 24 hours. | fao.org |

| Trumpet Flower | Plant Biokinetics | Total absorption of ¹⁴C-aminocyclopyrachlor was 20% of the applied amount, with less than 5% translocated from the treated leaf. | researchgate.net |

Biological Interactions and Ecological Dynamics Excluding Direct Toxicity/safety Profiles

Plant Uptake, Translocation, and Distribution in Target and Non-Target Species

Aminocyclopyrachlor-methyl, the methyl ester of the active acid aminocyclopyrachlor (B166884), is readily absorbed by plants through both foliage and roots. herts.ac.ukcanada.ca Once absorbed, it is rapidly converted to the acid form, which is the mobile and herbicidally active molecule. nih.govapvma.gov.au The compound is systemic, moving throughout the plant via both the xylem and phloem vascular tissues. herts.ac.ukcanada.ca

Foliar Absorption and Cuticular Penetration Dynamics

The foliar uptake of aminocyclopyrachlor is significantly influenced by its chemical form and the presence of adjuvants. The methyl ester formulation (this compound) demonstrates greater and more rapid absorption compared to the acid formulation (aminocyclopyrachlor). nih.gov This enhanced uptake is attributed to the more lipophilic nature of the ester, which facilitates penetration of the waxy plant cuticle. Adjuvants, such as methylated seed oil (MSO), have been shown to further increase absorption of both formulations. researchgate.net

Studies on various aquatic weeds demonstrated rapid foliar absorption, with maximum absorption of 72-73% of the applied amount occurring within a few hours to a day, depending on the species. researchgate.netcambridge.org For instance, in waterhyacinth, 90% of the maximum absorption was reached in just 1.6 hours, while it took 11.8 hours in alligatorweed. cambridge.org In terrestrial species like Canada thistle, absorption of the methyl ester was significantly higher than the free acid. researchgate.net Interestingly, the absorption rate does not always correlate with species sensitivity; highly sensitive species like prickly lettuce may absorb and translocate less of the herbicide than less sensitive species such as rush skeletonweed. nih.gov

Table 1: Foliar Absorption of Aminocyclopyrachlor in Various Plant Species

| Species | Chemical Form | Time After Treatment (HAT) | Absorption (% of Applied) | Source |

|---|---|---|---|---|

| Alligatorweed | Aminocyclopyrachlor | 96 | ~73% | researchgate.net |

| Waterhyacinth | Aminocyclopyrachlor | 96 | ~72% | researchgate.net |

| Waterlettuce | Aminocyclopyrachlor | 96 | ~73% | researchgate.net |

| Canada thistle | This compound | 96 | > Acid form | researchgate.net |

| Canada thistle | Aminocyclopyrachlor (acid) | 96 | < Methyl ester form | researchgate.net |

| Prickly lettuce | This compound | - | < Rush skeletonweed | nih.gov |

| Rush skeletonweed | This compound | - | > Prickly lettuce | nih.gov |

| Yellow starthistle | This compound | - | > Prickly lettuce | nih.gov |

Root Uptake and Xylem/Phloem Translocation Patterns

Aminocyclopyrachlor is readily absorbed by plant roots from the soil and can be translocated throughout the plant. herts.ac.ukcanada.causda.gov Once in the root, it moves upwards to the shoots via the xylem, which is the primary water-conducting tissue. ucanr.edu Following foliar application, the herbicide is transported from the leaves (source tissues) to areas of active growth (sink tissues) via the phloem. nih.govucanr.edu This dual mobility in both xylem and phloem allows for comprehensive distribution within the plant, which is a key characteristic of systemic herbicides. herts.ac.uk

The pattern of translocation can differ between species. For example, in yellow starthistle, the majority of the translocated herbicide moves to the developing shoots. nih.gov In contrast, early translocation in the perennial rush skeletonweed is directed towards the root tissue. nih.gov In aquatic alligatorweed, 43% of the absorbed herbicide was found in shoots above the treated leaf, while only a small amount was recovered in the roots. researchgate.net This limited movement to the roots in some species might explain the potential for regrowth after treatment. researchgate.net

Differential Accumulation and Distribution in Plant Organs

Following absorption and translocation, aminocyclopyrachlor tends to accumulate in the meristematic regions of the plant. herts.ac.ukcanada.ca These are areas of active cell division and growth, such as shoot tips, root tips, and developing buds. herts.ac.uk This accumulation in vital growth points is a primary reason for its herbicidal efficacy.

Studies have shown that the distribution between different plant organs varies. In most species studied, the majority of the translocated herbicide moves upwards into the developing shoots. nih.gov For instance, in waterlettuce, 50% of the absorbed radioactivity was located above the treated leaf after 96 hours. researchgate.netcambridge.org However, in waterhyacinth, a majority (56%) of the absorbed herbicide remained in the treated leaf, suggesting a more limited long-distance translocation in this species. researchgate.netcambridge.org In Canada thistle, translocation to the roots was similar for both the methyl ester and acid formulations, accounting for approximately 6-9% of the absorbed amount. researchgate.net

Table 2: Translocation and Distribution of Aminocyclopyrachlor in Various Plant Species 96 Hours After Foliar Treatment (% of Absorbed Radioactivity)

| Species | Treated Leaf | Shoots Above Treated Leaf | Shoots Below Treated Leaf | Roots | Growing Solution | Source |

|---|---|---|---|---|---|---|

| Alligatorweed | - | 43% | 17% | Low | Low | researchgate.net |

| Waterhyacinth | 56% | 14% | 13% | - | - | researchgate.net |

| Waterlettuce | - | 50% | - | Low | 33% | researchgate.net |

| Canada thistle | - | - | - | ~6-9% | - | researchgate.net |

Influence on Plant Growth and Developmental Processes

As a synthetic auxin herbicide, aminocyclopyrachlor mimics the action of the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal levels and with greater persistence, leading to disruption of normal plant growth and development. apvma.gov.aunih.gov

Morphological and Physiological Responses in Sensitive Flora

The sensitivity to aminocyclopyrachlor varies significantly among plant species. Dicotyledonous (broadleaf) plants are generally much more sensitive than monocotyledonous (grass) species. canada.cascielo.br Within dicots, some species like soybean and beet are exceptionally sensitive, showing phytotoxic effects at very low concentrations. scielo.br For example, a dose of only 2.55 g ha-1 was sufficient to cause a 50% reduction in the fresh weight of soybean seedlings. scielo.br Some woody species, such as loblolly pine, have also shown high sensitivity. researchgate.net

Biochemical Pathways of Response in Plant Systems

The primary biochemical mechanism of aminocyclopyrachlor involves its interaction with the auxin signaling pathway. nih.govregulations.gov The aminocyclopyrachlor molecule binds to auxin receptors, specifically the TIR1/AFB family of F-box proteins. nih.govregulations.gov This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. regulations.govresearchgate.net

In a normal state, Aux/IAA proteins inhibit the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. researchgate.netyoutube.com When Aux/IAA repressors are removed, ARFs are free to activate the transcription of a multitude of genes. regulations.govresearchgate.net This leads to a massive and uncontrolled upregulation of auxin-induced responses.

A key downstream effect is the significant increase in the production of the gaseous plant hormone ethylene (B1197577). nih.govregulations.gov This is caused by the overexpression of genes encoding for ACC synthase, a key enzyme in the ethylene biosynthesis pathway. nih.gov The excessive ethylene production contributes to many of the observed morphological symptoms, including leaf epinasty and tissue swelling. regulations.gov The sustained overstimulation of these pathways disrupts cellular homeostasis, leading to oxidative stress and eventual cell death. nih.gov While the primary mode of action is through the auxin pathway, some studies on other herbicides have shown that disruption of major metabolic processes can indirectly affect photosynthesis and respiration rates, though direct, significant inhibition of primary photosynthetic processes by aminocyclopyrachlor has not been a primary reported mechanism. scholasticahq.commdpi.com

Ecological Interactions with Non-Target Flora and Microorganisms

This compound, through its active component aminocyclopyrachlor, demonstrates significant effects on non-target plant life, leading to shifts in plant community structure and ecological succession. wisconsin.govcambridge.org As a systemic herbicide, it is absorbed by both roots and leaves and remains biologically active in the soil, posing a high risk to non-target terrestrial plants. wisconsin.govregulations.gov

Research has documented its potent impact on numerous desirable tree species. Conifers, in particular, are highly susceptible; incidents involving damage to and mortality of species such as white pine, Norway spruce, and ponderosa pine have been reported. wisconsin.govregulations.govmountainscholar.org Other sensitive native trees include aspen, cottonwood, and silver maple. wisconsin.gov Field studies on honeylocust trees revealed severe injury, with damage observed in trees up to 7 meters from the application edge, while green ash showed high tolerance. mountainscholar.org This differential sensitivity can lead to a significant alteration of the species composition in mixed-woodland and forested areas. The persistence of aminocyclopyrachlor in soil means it can affect non-target trees for years after the initial application. regulations.gov

Table 1: Impact of Aminocyclopyrachlor on Native Prairie Forb Cover

| Location | Forb Type | Foliar Cover (Pre-Treatment) | Foliar Cover (10 Months Post-Treatment) | Foliar Cover (14 Months Post-Treatment) |

|---|---|---|---|---|

| Fargo, ND | High Seral Forbs | 20% | 2% | 3% |

| Felton, MN | High Seral Forbs | 19% | 1.6% | 2% |

| Fargo, ND | Low Seral Forbs | 22% | 10% | 16% |

| Felton, MN | Low Seral Forbs | 12% | 1% | 1.5% |

The interaction of aminocyclopyrachlor with soil microorganisms is a critical aspect of its ecological dynamic. While some assessments suggest minimal adverse effects on soil microorganisms at expected environmental concentrations, other research indicates more specific and potentially significant impacts. wisconsin.gov The soil microbial community is a vital indicator of soil health, responsible for crucial ecosystem services like nutrient cycling and organic matter decomposition. beyondpesticides.orgnih.gov

Studies investigating the broader effects of pesticide residues have included aminocyclopyrachlor in their analyses and revealed potential shifts in microbial community structure. beyondpesticides.org One notable finding is the response of bacteria from the phylum Firmicutes. The relative abundance of Firmicutes was observed to decrease significantly as the ecological risk from pesticide residues increased. beyondpesticides.org These bacteria play an important role in the decomposition of organic matter, chitin (B13524) degradation, and nutrient cycling, which promotes plant growth. beyondpesticides.org A reduction in their population can, therefore, have cascading effects on soil health and fertility. beyondpesticides.org

Furthermore, as a class, herbicides have been shown to affect key biogeochemical processes, particularly the nitrogen cycle. nih.gov A meta-analysis of pesticide effects on soil health identified ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) as consistent indicators for pesticide exposure. nih.gov These microorganisms are fundamental to nitrification, the process of converting ammonia (B1221849) to nitrate, a form of nitrogen readily available to plants. Inhibition of the amoA gene, which is essential for this process, was observed to be driven by herbicides and fungicides. nih.gov Such disruptions can alter plant-soil nutrient cycling dynamics, potentially affecting soil fertility and plant productivity. nih.govnih.gov While direct studies isolating the effect of this compound on these specific microbial groups are limited, the findings for herbicides in general suggest a potential for interaction with these critical biogeochemical pathways.

Table 2: Relative Abundance of Firmicutes Bacteria Under Different Pesticide Ecological Risk Levels

| Ecological Risk Level | Relative Abundance of Firmicutes |

|---|---|

| Negligible | 8.76% |

| Low | 7.04% |

| Medium | 0.98% |

Herbicide Resistance Research and Management Strategies

Documentation of Resistance Evolution in Weed Populations

The evolution of weed resistance to any herbicide is a significant concern for sustainable agriculture and vegetation management. While resistance to Group 4 herbicides, the class to which aminocyclopyrachlor (B166884) belongs, is not as widespread as to some other modes of action, documented cases exist for more than 40 grass and broadleaf weed species globally. croplife.org.au

A specific case of resistance to aminocyclopyrachlor was confirmed in a population of green pigweed (Amaranthus powellii S. Watson) from a field site near Dresden, Ontario, Canada. bioone.org Following observations of poor control with MCPA, researchers conducted dose-response experiments. These studies confirmed that the suspected resistant population was indeed resistant to several synthetic auxin herbicides, including aminocyclopyrachlor. bioone.orguoguelph.ca The resistance factor for aminocyclopyrachlor was calculated to be 3.0, meaning the resistant population required a three times higher dose to achieve a 50% reduction in biomass (GR50) compared to a known susceptible population. bioone.orguoguelph.ca

Resistance Factors for a Resistant Amaranthus powellii Population

| Herbicide | Chemical Family | Resistance Factor (R/S Ratio) |

|---|---|---|

| MCPA | Phenoxy-carboxylic acid | 4.4 |

| Aminocyclopyrachlor | Pyrimidine (B1678525) carboxylic acid | 3.0 |

| Dichlorprop-p | Phenoxy-propionic acid | 2.5 |

| Mecoprop | Phenoxy-propionic acid | 2.4 |

Data from a study confirming multiple resistance in a green pigweed population to several synthetic auxin herbicides. bioone.orguoguelph.ca

The development of such resistant biotypes occurs due to natural genetic variability within a weed population. epa.gov Repeated use of herbicides with the same site of action creates selection pressure, allowing naturally resistant individuals to survive, reproduce, and eventually dominate the population. apvma.gov.auepa.gov

Mechanisms of Resistance to Aminocyclopyrachlor

Herbicide resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). croplife.org.aunih.gov

Target-site resistance involves genetic mutations that alter the herbicide's binding site, rendering it less effective. nih.gov For synthetic auxins like aminocyclopyrachlor, the primary target is the TIR1/AFB family of auxin co-receptor proteins. nih.govnih.gov These receptors are part of a complex that regulates gene transcription. scielo.br A mutation in the genes encoding these receptor proteins could reduce the binding affinity of the herbicide, thereby conferring resistance. nih.gov

In the case of the MCPA-resistant Amaranthus powellii population that also exhibited resistance to aminocyclopyrachlor, research pointed towards a target-site modification. uoguelph.caresearchgate.net While no mutations were found in the TIR1/AFB receptors themselves, a mutation was identified in an associated protein, which is discussed further in the molecular characterization section. This suggests that alterations in the auxin signaling pathway, even if not at the primary receptor, can lead to resistance. researchgate.net

Non-target-site resistance mechanisms prevent a lethal dose of the herbicide from reaching its target site. nih.gov This can occur through several processes:

Enhanced Metabolism: The resistant plant may more rapidly metabolize the herbicide into non-toxic compounds, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s). nih.gov

Reduced Translocation: The herbicide may be absorbed by the plant but is not effectively moved (translocated) to the meristematic tissues where it exerts its effect. hracglobal.comnih.gov This has been identified as the primary resistance mechanism to 2,4-D in wild radish. hracglobal.comnih.gov

Sequestration: The herbicide is moved into plant structures or cell compartments (like the vacuole) where it cannot reach its target site. nih.gov

In the investigation of the aminocyclopyrachlor-resistant green pigweed population, researchers found no significant differences in absorption, translocation, or metabolism of the related herbicide MCPA when compared to a susceptible population. uoguelph.caresearchgate.net This indicated that non-target-site mechanisms were not the cause of resistance in this specific instance. researchgate.net

Molecular and Genetic Characterization of Resistance

To pinpoint the cause of resistance in the Amaranthus powellii population, researchers employed advanced molecular techniques. An RNA-sequencing experiment was conducted to identify genes that were differentially expressed between the resistant and susceptible populations. uoguelph.caresearchgate.net

This analysis led to the identification of a single nucleotide polymorphism (SNP) in the gene for Auxin Response Factor 9 (ARF9). uoguelph.caresearchgate.net This specific mutation resulted in a substitution of the amino acid leucine (B10760876) with phenylalanine within a critical domain of the ARF9 protein. uoguelph.ca Auxin Response Factors are key proteins that bind to DNA and regulate the expression of auxin-responsive genes. The identified mutation is hypothesized to disrupt the interaction between the ARF9 protein and its repressor proteins (Aux/IAAs). researchgate.net This disruption could prevent the normal cascade of events that follows auxin (or synthetic auxin) binding, thereby conferring resistance to the herbicide's lethal action. researchgate.net

Agronomic Research on Resistance Management

To delay the evolution of resistance and manage existing resistant populations, a diversified and integrated weed control strategy is crucial. epa.govnimss.org Relying on a single herbicide or mode of action is an unsustainable practice that accelerates resistance development. nimss.orgcolostate.edu

A key strategy for resistance management is the use of multiple herbicide modes of action, either in a tank-mix or through sequential applications. epa.govcolostate.edu This approach makes it less likely that a weed will possess resistance to all the applied herbicides.

Research has been conducted to identify effective tank-mix combinations that include aminocyclopyrachlor for total vegetation control (TVC) in non-crop areas. colostate.eduresearchgate.net One study evaluated 32 different treatment combinations and found that several top-performing mixes included aminocyclopyrachlor, providing multiple effective modes of action. colostate.eduresearchgate.net For example, a combination of aminocyclopyrachlor (Group 4), chlorsulfuron (B1668881) (Group 2, ALS inhibitor), indaziflam (B594824) (Group 29, cellulose (B213188) biosynthesis inhibitor), and imazapyr (B1671738) (Group 2, ALS inhibitor) was identified as having the highest probability of achieving 100% bare-ground control. colostate.eduresearchgate.net This highlights the benefit of combining aminocyclopyrachlor with herbicides from different chemical families and mode of action groups to enhance efficacy and manage resistance. colostate.eduresearchgate.net

Further research supports combining aminocyclopyrachlor with indaziflam for long-term residual weed control, which can significantly reduce the weed seedbank over time. cambridge.org

Examples of Aminocyclopyrachlor Tank-Mixes for Resistance Management

| Herbicide Combination | Herbicide Group(s) | Key Benefit |

|---|---|---|

| Aminocyclopyrachlor + Chlorsulfuron + Indaziflam | 4 + 2 + 29 | High efficacy, multiple modes of action for TVC. colostate.eduresearchgate.net |

| Aminocyclopyrachlor + Chlorsulfuron + Indaziflam + Imazapyr | 4 + 2 + 29 | Highest predicted probability of 100% bare-ground control. colostate.eduresearchgate.net |

| Aminocyclopyrachlor + Indaziflam | 4 + 29 | Provides long-term residual control of weed seedlings. cambridge.org |

| Aminocyclopyrachlor + Metsulfuron-methyl | 4 + 2 | Registered combination for use in rangeland and non-crop areas. publications.gc.ca |

Tank-mixes incorporating aminocyclopyrachlor provide multiple modes of action, a key strategy for managing herbicide resistance. publications.gc.cacolostate.eduresearchgate.netcambridge.org

Strategies for Sustainable Weed Management in Affected Systems

Sustainable weed management in systems affected by aminocyclopyrachlor requires an integrated approach that combines various control methods to minimize reliance on a single herbicide and reduce the risk of herbicide resistance. colostate.edu An integrated weed management (IWM) program involves the use of cultural, mechanical, biological, and chemical controls. colostate.eduapvma.gov.au

Cultural Control: Cultural methods aim to create conditions that favor the growth of desirable plants, making them more competitive against weeds. colostate.edu Key cultural practices include:

Proper Grazing Management: Implementing rotational grazing and maintaining appropriate stocking rates can promote a healthy and vigorous pasture, which can better compete with weeds. colostate.edu

Irrigation: In applicable areas, proper irrigation can stimulate the growth of desired forage species, enhancing their competitive edge against weeds like leafy spurge. colostate.edu

Seeding Competitive Species: Introducing vigorously growing and competitive desirable plant species can help to suppress weed populations. colostate.edu

Fertilization: Preliminary evidence suggests that phosphorous or copper fertilization may help increase the competitive ability of bahiagrass over broomsedge species. usda.gov Research has also shown that fertilizing after an herbicide application appears to promote better regrowth of limpograss. usda.gov

Mechanical Control: Mechanical methods physically remove or disrupt weed growth. colostate.edu These can include:

Mowing: While not always highly effective on its own, mowing can be a primary method of weed management in areas like rights-of-way to weaken weeds and prevent seed production. colostate.eduusda.gov For some species, the timing of mowing is critical.

Tillage, Mulching, Burning, and Flooding: These methods physically disrupt weed growth and can be effective components of an IWM plan. colostate.edu For example, a prescribed burn in the summer followed by an aminocyclopyrachlor application in the fall and winter could be an effective integrated strategy for controlling barb goatgrass. ucanr.edu

Biological Control: Biological control utilizes living organisms to suppress weed populations. colostate.edu For instance, sheep or goats can be used to graze on leafy spurge, reducing its competition with more desirable plants for livestock like cattle. colostate.edu

Chemical Control and Resistance Management: While aminocyclopyrachlor is an effective tool, relying solely on it can lead to the development of resistant weed biotypes. epa.gov To mitigate this, the following chemical control strategies are recommended:

Herbicide Rotation and Tank-Mixing: It is crucial to use aminocyclopyrachlor as part of an integrated weed management program that includes herbicides with different modes of action. apvma.gov.au Aminocyclopyrachlor is a Group 4 herbicide. apvma.gov.auepa.gov Tank-mixing it with herbicides from other groups can enhance control and reduce the selection pressure for resistance. canada.cacolostate.edu For example, tank-mixing aminocyclopyrachlor with herbicides like 2,4-D, metsulfuron, or imazapyr has shown effective control of various weeds. usda.govtennessee.edu

Targeted Applications: Applying herbicides at the most effective time can improve efficacy. For instance, fall applications of certain herbicide combinations, including those with aminocyclopyrachlor, have been shown to be more effective than spring applications in some cases. colostate.eduresearchgate.net Late post-emergence applications are recommended for controlling horsenettle and tall ironweed. tennessee.edu

Monitoring and Record Keeping: Regularly mapping weed infestations and keeping accurate records of control measures are essential for evaluating the success of a management plan and making necessary adjustments. colostate.edu

Research has demonstrated the efficacy of aminocyclopyrachlor in various tank-mixes for controlling specific weeds. The following table summarizes findings on the control of Japanese honeysuckle.

Table 1. Japanese Honeysuckle Control with Aminocyclopyrachlor and Tank-Mixes

| Herbicide Treatment | Application Rate (g/ha) | Control Percentage (52 Weeks After Treatment) |

|---|---|---|

| Aminocyclopyrachlor | 280 | 85-90% |

| 2,4-D + Aminocyclopyrachlor | Not specified + 70 | 83-92% |

| 2,4-D | Not specified | 42-68% |

| Metsulfuron | Not specified | 42-68% |

| Aminopyralid | Not specified | ≤ 35% |

Data sourced from field studies on managing Japanese honeysuckle in abandoned pasture fields. tennessee.edu

By integrating these diverse strategies, land managers can develop sustainable weed management programs that effectively control unwanted vegetation in systems where aminocyclopyrachlor is used, while also preserving the long-term efficacy of this herbicide. colostate.edu

Advanced Research Topics and Methodological Approaches

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are pivotal in elucidating the herbicidal activity and environmental behavior of Aminocyclopyrachlor-methyl. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

This compound belongs to the pyrimidine (B1678525) carboxylic acid class of herbicides and functions as a synthetic auxin. nih.govebi.ac.ukherts.ac.uk Its chemical structure is integral to its herbicidal efficacy. SAR studies investigate how modifications to its molecular structure affect its auxin-like activity.

The structure of aminocyclopyrachlor (B166884) is noted to be similar to other auxin mimic herbicides like aminopyralid, clopyralid, and picloram, with the key difference being an additional nitrogen atom. ncsu.eduresearchgate.net The acidic functionality of synthetic auxin herbicides is crucial for their movement within the plant and accumulation in cells. hracglobal.com this compound, being the methyl ester of aminocyclopyrachlor, exhibits distinct properties. nih.gov The ester formulation is more lipophilic, which can facilitate greater foliar absorption compared to its free acid counterpart. ncsu.edubioone.org

Intensive SAR assessments of related pyridine-carboxylate synthetic auxin herbicides have led to the discovery of new chemical families, highlighting the importance of these studies in developing novel herbicides. hracglobal.com For this compound, the key structural components contributing to its auxin activity include the pyrimidine ring, the carboxylic acid group (once the methyl ester is hydrolyzed), and the amine group. researchgate.net

| Methyl Ester | Increases lipophilicity, enhancing cuticular penetration. ncsu.edubioone.org It is rapidly metabolized to the active free acid form within the plant. bioone.orgapvma.gov.auregulations.gov |

Predictive models are essential for assessing the potential environmental impact of this compound. These models use the physicochemical properties of the compound to simulate its behavior in various environmental compartments.

Model simulations for aminocyclopyrachlor have been conducted using conservative assumptions regarding its environmental fate, application rate, and timing across different geographic scenarios. publications.gc.ca These models often incorporate data on soil sorption, degradation, and leaching potential. The soil sorption coefficient (Kd) and the soil organic carbon sorption coefficient (Koc) are fundamental parameters in these models, indicating the compound's tendency to bind to soil particles versus remaining in the soil solution where it can be mobile. researchgate.net

Research has shown that the leaching potential of aminocyclopyrachlor can be high in certain soils, categorizing it as a potential leacher. researchgate.net However, other studies suggest that while its sorption coefficients might indicate a potential for leaching, this may be overestimated due to hysteretic desorption. researchgate.net The persistence of aminocyclopyrachlor in soil is also a key factor, with dissipation half-life (DT50) values varying significantly across different soil types. wikipedia.org

Table 2: Parameters Used in Predictive Environmental Fate Modeling of this compound

| Parameter | Definition | Relevance to this compound |

|---|---|---|